N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide
Description
N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4,6-dimethylpyrimidin-2-yl group via a sulfonamide bridge, with a piperidin-1-ylsulfonyl substituent at the 3-position of the benzamide ring.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-11-14(2)20-18(19-13)21-17(23)15-7-6-8-16(12-15)26(24,25)22-9-4-3-5-10-22/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWJBPXVHYGHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with 3-(piperidin-1-ylsulfonyl)benzoyl chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the benzamide ring can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Antiviral Activity
One of the significant applications of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is its potential antiviral properties. Research indicates that derivatives of this compound have been synthesized and evaluated for their efficacy against viruses such as the Ebola virus. In vitro studies have shown that certain analogs exhibit potent anti-Ebola activity by inhibiting viral entry into host cells, with effective concentrations (EC50) in the low micromolar range .
Cancer Therapeutics
The compound has also been investigated for its anticancer properties. Studies have suggested that it may act as a modulator of specific signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structural features have demonstrated the ability to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Binding Affinity Studies
Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in viral entry and cancer progression. For example, docking simulations have revealed critical interactions between the compound and the NPC1 protein, which is essential for Ebola virus entry into cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on molecular properties, synthesis, and biological activity.
Structural and Molecular Comparisons
Key Observations :
- The target compound’s piperidin-1-ylsulfonyl group distinguishes it from analogs with aromatic or halogenated substituents. This moiety may improve solubility and reduce cytotoxicity compared to derivatives like SPIII-5ME-AC, which exhibited cytotoxicity in MT-4 cells .
- Substituents such as methoxy (3g) or nitro (Compound 4) groups influence electronic properties and reactivity. For example, the nitro group in Compound 4 could enhance oxidative stress-mediated antimicrobial activity .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, a sulfonamide linkage to a piperidine ring, and a benzamide moiety. This unique structure contributes to its interaction with various biological targets.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related piperidine derivatives have shown promising activity against the Ebola virus. Compounds demonstrated EC50 values as low as 0.64 µM, indicating potent inhibition of viral entry mechanisms through interactions with the Niemann-Pick C1 (NPC1) protein, crucial for viral pathogenesis .
Antitumor Activity
In vitro studies have highlighted the antitumor potential of benzamide derivatives. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by upregulating cleaved caspase-3 and HIF-1α expression. For example, derivatives with IC50 values around 0.12 µM were found to effectively promote tumor cell apoptosis .
Enzyme Inhibition
The sulfonamide group in the compound is known for its enzyme inhibitory properties. Studies indicate that similar compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. This suggests potential applications in treating conditions like Alzheimer's disease and other metabolic disorders .
The mechanisms underlying the biological activities of this compound involve:
- Viral Entry Inhibition : The compound likely interferes with viral entry by binding to NPC1, disrupting cholesterol distribution within cells and thereby inhibiting viral fusion and entry.
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation indicates that the compound can trigger programmed cell death in tumor cells.
- Enzyme Interaction : The sulfonamide moiety's ability to inhibit key enzymes suggests a mechanism that could be exploited for therapeutic benefits in various diseases.
Case Study: Anti-Ebola Activity
A study demonstrated that compounds structurally similar to this compound significantly inhibited Ebola virus entry with EC50 values ranging from 0.64 µM to 0.93 µM. These findings were supported by docking studies that revealed strong binding interactions with NPC1 .
Case Study: Antitumor Efficacy
Another investigation into benzamide derivatives reported significant antitumor activity with IC50 values as low as 0.12 µM against HepG2 cells. The study concluded that these compounds could serve as effective agents in cancer therapy due to their ability to induce apoptosis through specific molecular pathways .
Data Summary Table
| Activity Type | Compound | EC50/IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiviral | Similar Compounds | 0.64 - 0.93 | NPC1 Inhibition |
| Antitumor | Related Benzamides | 0.12 - 0.13 | Apoptosis Induction |
| Enzyme Inhibition | Sulfonamide Derivatives | Varies (not specified) | AChE/Urease Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
